![molecular formula C20H23F3 B14307280 Benzene, 1-[2-(4-pentylphenyl)ethyl]-4-(trifluoromethyl)- CAS No. 113743-16-1](/img/structure/B14307280.png)
Benzene, 1-[2-(4-pentylphenyl)ethyl]-4-(trifluoromethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1-[2-(4-pentylphenyl)ethyl]-4-(trifluoromethyl)- is an aromatic compound with a complex structure It consists of a benzene ring substituted with a 2-(4-pentylphenyl)ethyl group and a trifluoromethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-[2-(4-pentylphenyl)ethyl]-4-(trifluoromethyl)- typically involves multiple steps. One common route includes the Friedel-Crafts alkylation of benzene with 4-pentylbenzyl chloride to form 1-(4-pentylphenyl)ethylbenzene. This intermediate is then subjected to a trifluoromethylation reaction using a trifluoromethylating agent such as trifluoromethyl iodide in the presence of a catalyst like copper(I) iodide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and reagents are carefully selected to ensure efficient and cost-effective production.
Análisis De Reacciones Químicas
Types of Reactions
Benzene, 1-[2-(4-pentylphenyl)ethyl]-4-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring can be substituted with different functional groups using reagents like sulfuric acid or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Sulfuric acid for sulfonation, nitric acid for nitration.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alkanes or alcohols.
Substitution: Nitro, sulfonic acid, or halogenated derivatives.
Aplicaciones Científicas De Investigación
Benzene, 1-[2-(4-pentylphenyl)ethyl]-4-(trifluoromethyl)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of Benzene, 1-[2-(4-pentylphenyl)ethyl]-4-(trifluoromethyl)- involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. It may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- Benzene, 1-[2-(4-methylphenyl)ethyl]-4-(trifluoromethyl)-
- Benzene, 1-[2-(4-ethylphenyl)ethyl]-4-(trifluoromethyl)-
- Benzene, 1-[2-(4-propylphenyl)ethyl]-4-(trifluoromethyl)-
Uniqueness
Benzene, 1-[2-(4-pentylphenyl)ethyl]-4-(trifluoromethyl)- is unique due to the presence of the pentyl group, which can influence its physical and chemical properties, such as solubility and reactivity. The trifluoromethyl group also imparts distinct electronic effects, making this compound valuable for specific applications where these properties are desired.
Propiedades
Número CAS |
113743-16-1 |
|---|---|
Fórmula molecular |
C20H23F3 |
Peso molecular |
320.4 g/mol |
Nombre IUPAC |
1-pentyl-4-[2-[4-(trifluoromethyl)phenyl]ethyl]benzene |
InChI |
InChI=1S/C20H23F3/c1-2-3-4-5-16-6-8-17(9-7-16)10-11-18-12-14-19(15-13-18)20(21,22)23/h6-9,12-15H,2-5,10-11H2,1H3 |
Clave InChI |
MJZKIWNNYAJOGU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1=CC=C(C=C1)CCC2=CC=C(C=C2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


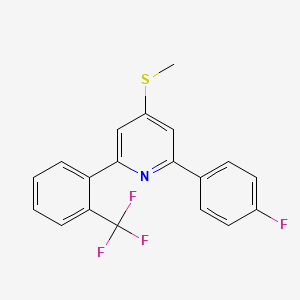
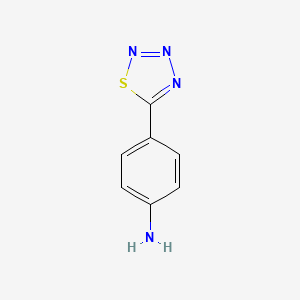
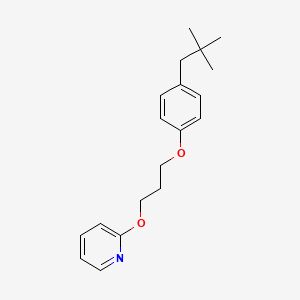

![2,4-Bis[2-(2-methylphenyl)propan-2-yl]phenol](/img/structure/B14307233.png)
![Ethyl 4'-methoxy-1,2,3,6-tetrahydro[1,1'-biphenyl]-4-carboxylate](/img/structure/B14307237.png)
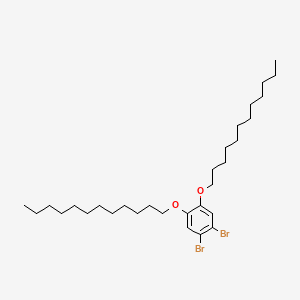
![2-{[Bis(2-hydroxyethyl)amino]methyl}-6-methylphenol](/img/structure/B14307256.png)
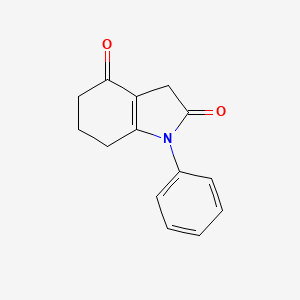
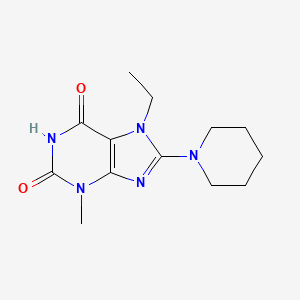

![2-Oxazolidinone, 5-[(hydroxyphenoxy)methyl]-](/img/structure/B14307279.png)
![5-Benzoyl-2-[(2-methoxyphenyl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B14307288.png)

